An In-Depth Technical Guide to p-SCN-Bz-DTPA: A Core Bifunctional Chelator for Radiopharmaceutical Development
An In-Depth Technical Guide to p-SCN-Bz-DTPA: A Core Bifunctional Chelator for Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of p-isothiocyanatobenzyl-diethylenetriaminepentaacetic acid (p-SCN-Bz-DTPA). It is intended to serve as a valuable resource for researchers and professionals involved in the development of targeted radiopharmaceuticals for diagnostic and therapeutic applications.
Introduction
p-SCN-Bz-DTPA is a widely utilized bifunctional chelator that plays a crucial role in the field of nuclear medicine. Its structure incorporates two key functional components: a diethylenetriaminepentaacetic acid (DTPA) moiety, which serves as a highly efficient chelating agent for a variety of radiometals, and a chemically reactive p-isothiocyanatobenzyl group, which allows for covalent conjugation to biomolecules.
The isothiocyanate group (-N=C=S) readily reacts with primary amine groups on proteins, such as the ε-amino group of lysine residues, to form a stable thiourea linkage. This property enables the firm attachment of the DTPA chelator to targeting vectors like monoclonal antibodies, peptides, and other proteins. Once conjugated, the DTPA moiety can be radiolabeled with a suitable radionuclide for applications in single-photon emission computed tomography (SPECT), positron emission tomography (PET), or targeted radiotherapy.
Chemical Structure and Properties
The chemical structure of p-SCN-Bz-DTPA is fundamental to its function as a bifunctional chelator. The DTPA portion provides a polydentate ligand that can form stable complexes with a range of trivalent metal ions, while the isothiocyanate group provides a specific point of attachment to biomolecules.
Table 1: Physicochemical Properties of p-SCN-Bz-DTPA
| Property | Value | Reference |
| Chemical Name | 2-[[2-[bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid | PubChem |
| Synonyms | 1-(p-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid, CITC-DTPA | PubChem |
| CAS Number | 121806-83-5 | PubChem |
| Molecular Formula | C₂₂H₂₈N₄O₁₀S | PubChem |
| Molecular Weight | 540.5 g/mol | PubChem |
| Appearance | White to off-white solid | (General knowledge) |
| Solubility | Soluble in aqueous buffers at pH > 7, DMSO | (General knowledge) |
Table 2: Stability Constants of Metal-DTPA Complexes
| Metal Ion | Log K |
| In³⁺ | 29.0 |
| Y³⁺ | 22.0 |
| Lu³⁺ | 22.4 |
| Ga³⁺ | 23.0 |
| Bi³⁺ | 29.7 |
| Cu²⁺ | 21.0 |
| Pb²⁺ | 18.8 |
| Zn²⁺ | 18.3 |
Note: Stability constants can vary with experimental conditions (pH, temperature, ionic strength). The values presented are representative.
Experimental Protocols
Synthesis of p-SCN-Bz-DTPA
The synthesis of p-SCN-Bz-DTPA is a multi-step process that is typically performed by specialized chemical suppliers. A general synthetic workflow is outlined below.
Caption: General workflow for the synthesis of p-SCN-Bz-DTPA.
Methodology:
-
Synthesis of the Nitro Intermediate: The synthesis typically begins with the alkylation of DTPA with a p-nitrobenzyl halide to form p-NO₂-Bz-DTPA.
-
Reduction to the Amine: The nitro group of p-NO₂-Bz-DTPA is then reduced to a primary amine (p-NH₂-Bz-DTPA) using a reducing agent such as hydrogen gas with a palladium catalyst.
-
Formation of the Isothiocyanate: The resulting amino group is converted to the isothiocyanate group by reacting it with thiophosgene or a thiophosgene equivalent. This step must be performed with caution due to the toxicity of the reagents.
-
Purification: The final product, p-SCN-Bz-DTPA, is purified to a high degree using techniques such as high-performance liquid chromatography (HPLC). Characterization is performed using methods like mass spectrometry and NMR to confirm the structure and purity.
Conjugation of p-SCN-Bz-DTPA to a Monoclonal Antibody
The following protocol describes a general method for conjugating p-SCN-Bz-DTPA to a monoclonal antibody (mAb). Optimization of the molar ratio of chelator to antibody may be required for different antibodies.
Caption: Workflow for conjugating p-SCN-Bz-DTPA to an antibody.
Methodology:
-
Antibody Preparation: The antibody is buffer-exchanged into a suitable conjugation buffer, typically a carbonate or borate buffer at pH 8.5-9.5, to ensure the primary amine groups are deprotonated and reactive. The antibody concentration is adjusted to a working range (e.g., 5-10 mg/mL).
-
Chelator Preparation: A stock solution of p-SCN-Bz-DTPA is prepared in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO).
-
Conjugation Reaction: The p-SCN-Bz-DTPA solution is added to the antibody solution with gentle mixing. The reaction is typically incubated for 1-4 hours at room temperature or overnight at 4°C. The molar ratio of p-SCN-Bz-DTPA to antibody is a critical parameter that needs to be optimized to achieve the desired degree of labeling without compromising the antibody's immunoreactivity.
-
Purification: The resulting immunoconjugate (DTPA-mAb) is purified from unconjugated chelator and other small molecules using size-exclusion chromatography (e.g., a PD-10 desalting column).
-
Characterization: The purified DTPA-mAb conjugate is characterized to determine the average number of DTPA molecules conjugated per antibody molecule. This can be achieved using various methods, including spectrophotometric assays or mass spectrometry. The immunoreactivity of the conjugate should also be assessed.
Radiolabeling of DTPA-Antibody Conjugates
The following are general protocols for radiolabeling DTPA-conjugated antibodies with common therapeutic and diagnostic radionuclides.
Caption: General workflow for radiolabeling DTPA-antibody conjugates.
3.3.1. Radiolabeling with Indium-111 (¹¹¹In)
-
Reaction Setup: The DTPA-mAb conjugate is diluted in a metal-free acetate buffer (pH 5.0-6.0).
-
Radiolabeling: ¹¹¹InCl₃ is added to the conjugate solution.
-
Incubation: The reaction mixture is incubated at room temperature for 30-60 minutes.
-
Quenching: The reaction can be quenched by adding a small amount of a solution of DTPA or EDTA to complex any unbound ¹¹¹In.
-
Quality Control: The radiolabeling efficiency and radiochemical purity are determined using instant thin-layer chromatography (ITLC) or HPLC.
3.3.2. Radiolabeling with Yttrium-90 (⁹⁰Y)
-
Reaction Setup: The DTPA-mAb conjugate is prepared in a metal-free acetate or ammonium acetate buffer (pH 5.5-6.5).
-
Radiolabeling: ⁹⁰YCl₃ is added to the conjugate solution.
-
Incubation: The mixture is incubated at 37-40°C for 30-60 minutes.
-
Quenching: A quenching solution of DTPA is added to chelate any free ⁹⁰Y.
-
Quality Control: The radiochemical purity is assessed by ITLC.
3.3.3. Radiolabeling with Lutetium-177 (¹⁷⁷Lu)
-
Reaction Setup: The DTPA-mAb conjugate is in a metal-free acetate or gentisate buffer (pH 5.0-5.5).
-
Radiolabeling: ¹⁷⁷LuCl₃ is added to the conjugate.
-
Incubation: The reaction is incubated at 37-40°C for 60 minutes.
-
Quenching: The reaction is stopped by the addition of a DTPA or EDTA solution.
-
Quality Control: Radiochemical purity is determined using ITLC or HPLC.
Applications in Targeted Radionuclide Therapy and Imaging
The ability to conjugate p-SCN-Bz-DTPA to targeting biomolecules has led to its widespread use in the development of radiopharmaceuticals for oncology and other diseases.
Caption: Logical relationship in targeted radioimmunotherapy.
By selecting an antibody that specifically targets a tumor-associated antigen, the conjugated radionuclide can be delivered with high precision to the tumor site, minimizing off-target toxicity to healthy tissues.
-
Diagnostic Imaging (SPECT/PET): When chelated with gamma-emitting (e.g., ¹¹¹In) or positron-emitting (e.g., ⁸⁶Y, ⁶⁸Ga) radionuclides, p-SCN-Bz-DTPA-conjugated antibodies can be used to visualize the location and extent of disease.
-
Targeted Radiotherapy: When complexed with beta-emitting (e.g., ⁹⁰Y, ¹⁷⁷Lu) or alpha-emitting (e.g., ²²⁵Ac, ²¹³Bi) radionuclides, these radioimmunoconjugates can deliver a cytotoxic radiation dose directly to cancer cells.
Conclusion
p-SCN-Bz-DTPA remains a cornerstone bifunctional chelator in the development of targeted radiopharmaceuticals. Its well-defined chemistry, ease of conjugation, and ability to stably chelate a variety of medically relevant radionuclides make it an invaluable tool for researchers and clinicians. This guide provides a foundational understanding of its properties and applications, serving as a practical resource for the continued development of innovative diagnostic and therapeutic agents in nuclear medicine. of its properties and applications, serving as a practical resource for the continued development of innovative diagnostic and therapeutic agents in nuclear medicine.
